molecular formula C₁₄H₂₀O₉ B1140707 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside CAS No. 630102-81-7

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

Cat. No. B1140707
M. Wt: 332.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related carbohydrate derivatives often involves multi-step chemical reactions that introduce specific functional groups or protective groups to the mannopyranose skeleton. For example, a practical and reliable synthesis method for a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, involves per-O-acetylation, formation of acetobromomannose, and subsequent steps leading to the desired compound with an overall yield of 12% to 16% (Toyokuni et al., 2004).

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is characterized by its mannopyranose core, acetyl protective groups, and an ethylidene acetal. The crystal structure of a related compound, 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, reveals a (4)C(1) conformation for the pyranose ring and an envelope conformation for the dioxolane ring, indicating the stereospecific arrangements of functional groups (Liu et al., 2012).

Chemical Reactions and Properties

Carbohydrate derivatives like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside undergo various chemical reactions, including glycosylation, acetylation, and selective deprotection, to yield complex structures. These reactions are critical for the synthesis of biologically active compounds and for the structural modification of carbohydrates for specific applications.

Physical Properties Analysis

The physical properties of carbohydrate derivatives are influenced by their molecular structure, including solubility in organic solvents, melting points, and crystalline forms. These properties are essential for the purification and characterization of the compounds, as well as for their application in different chemical and biological contexts.

Chemical Properties Analysis

The chemical properties of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside, such as reactivity towards nucleophiles, stability under various conditions, and the ability to form glycosidic bonds, are pivotal for its utility as a synthetic intermediate. The presence of acetyl and ethylidene groups offers protective strategies during synthesis, allowing for selective reactions at other sites of the molecule.

Scientific Research Applications

Synthesis of Complex Carbohydrate Structures

One of the primary applications of compounds like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is in the synthesis of complex carbohydrate structures. This is crucial for studying the biological roles of carbohydrates and developing carbohydrate-based therapeutics. For example, the synthesis of 6-0-(α-D-mannopyranosyl)-D-myo-inositol, a fragment from mycobacteria phospholipids, involves condensation processes utilizing derivatives of D-mannopyranoside (Elie et al., 1990). Such syntheses contribute to our understanding of bacterial cell walls and potential targets for antibiotics.

Development of Glycosylation Methods

The compound and its derivatives serve as key intermediates in the development of novel glycosylation methods. For instance, the synthesis of p-trifluoroacetamidophenyl 3,6-Di-O-{2-O-[α-D-mannopyranosyl 6-(disodium phosphate)]-α-D-mannopyranosyl}-α-D-mannopyranoside, which represents a part of the recognition marker on lysosomal enzymes, showcases the application of mannopyranoside derivatives in constructing biologically significant molecules (Ottosson, 1990).

Synthesis of Fluorinated Sugars

Another significant application is in the synthesis of fluorinated sugars, which are important for medical imaging and as probes to study carbohydrate-mediated biological processes. A study demonstrates the treatment of certain mannopyranoside derivatives with N,N-diethylaminosulfur trifluoride, leading to the production of fluorinated sugars, highlighting the versatility of mannopyranoside derivatives in synthesizing modified sugars (Khan et al., 1990).

Carbohydrate Structural Analysis

Compounds derived from 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside are also used in the structural analysis of carbohydrates. For instance, the structural properties of D-mannopyranosyl rings containing O-acetyl side-chains were studied to understand the effects of O-acetylation on bond lengths, angles, and torsion angles, which is critical for the design of carbohydrate-based molecules with desired biological functions (Turney et al., 2019).

Safety And Hazards

Specific safety and hazard information for “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is not available in the retrieved resources. However, Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity3.


Future Directions

The future directions of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” could involve its use in the development of targeted drug therapies and drug delivery systems, given its current use in pharmaceutical research1. Further studies could explore its potential applications in these areas.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.


properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWFYJVPTWVPKZ-OUPQFMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

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